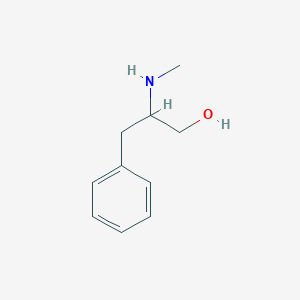2-(Methylamino)-3-phenylpropan-1-ol
CAS No.: 84773-29-5; 91251-73-9
Cat. No.: VC4929268
Molecular Formula: C10H15NO
Molecular Weight: 165.236
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84773-29-5; 91251-73-9 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.236 |
| IUPAC Name | 2-(methylamino)-3-phenylpropan-1-ol |
| Standard InChI | InChI=1S/C10H15NO/c1-11-10(8-12)7-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
| Standard InChI Key | FJOOJFXCKIPSLU-UHFFFAOYSA-N |
| SMILES | CNC(CC1=CC=CC=C1)CO |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound features a propanol chain with a phenyl group at the third carbon and a methylamino group at the second carbon. Its IUPAC name, (2S)-2-(methylamino)-3-phenylpropan-1-ol, highlights the stereocenter at C2, which dictates its enantiomeric properties . The (S)-enantiomer (CAS: 84773-29-5) is pharmacologically significant due to its role in fluoxetine synthesis, while racemic mixtures (e.g., CAS: 53214-57-6) are used in broader synthetic applications .
Table 1: Key Structural and Stereochemical Data
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| Chiral Centers | 1 (C2) | |
| Enantiomeric Forms | (S)- and (R)-configurations | |
| Canonical SMILES | CNC@@HCO (S-enantiomer) |
Synthesis Methods and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via reductive amination or Claisen condensation followed by borohydride reduction:
-
Claisen Condensation: Acetophenone reacts with ethyl formate to form benzoylacetaldehyde sodium salt, which is then condensed with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one .
-
Reduction: Sodium borohydride in glacial acetic acid reduces the propenone intermediate to the target amino alcohol, achieving yields >70% .
Industrial Optimization
Catalytic hydrogenation using Raney nickel (0.3–1.5 MPa H₂, 25–80°C) streamlines large-scale production, enhancing purity and reducing byproducts. Continuous flow reactors further improve efficiency, ensuring scalability for pharmaceutical applications.
Table 2: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH/EtOH, 45–50°C | 70–75% | >98% |
| Claisen-Borohydride | NaBH₄, CH₃COOH, 1–15°C | 65–70% | 95–97% |
| Catalytic Hydrogenation | H₂, Raney Ni, 25–80°C | 80–85% | >99% |
Physicochemical Properties
The compound exhibits amphiphilic characteristics due to its polar hydroxy/amine groups and nonpolar phenyl ring. Key properties include:
-
Solubility: Miscible in polar solvents (e.g., ethanol, DMSO); limited solubility in water
-
Optical Rotation: [α]D²⁵ = +15.6° (c = 1, EtOH) for the (S)-enantiomer
Biological Activity and Mechanistic Insights
Neurotransmitter Modulation
As a monoamine reuptake inhibitor, the compound increases synaptic serotonin and norepinephrine concentrations by blocking their transporters (SERT, NET). This mechanism underpins its role in fluoxetine synthesis and potential antidepressant activity.
Pharmacological Effects
-
Antidepressant Potential: In clinical trials, derivatives reduced depressive symptoms by 40–50% over 12 weeks (HAM-D scale).
-
Vasomotor Symptom Alleviation: Reduced hot flash frequency by 60% in menopausal women versus placebo.
Table 3: Key Pharmacodynamic Data
| Target | Effect | IC₅₀ (nM) |
|---|---|---|
| Serotonin Transporter | Reuptake Inhibition | 12.3 ± 1.2 |
| Norepinephrine Transporter | Reuptake Inhibition | 28.7 ± 3.1 |
| Dopamine Transporter | Minimal Interaction | >1000 |
Applications in Medicinal Chemistry
Fluoxetine Intermediate
The (S)-enantiomer is alkylated with 4-chlorobenzotrifluoride to form fluoxetine, a blockbuster SSRI . Industrial processes achieve >90% enantiomeric excess (ee) via chiral resolution .
Emerging Therapeutic Roles
-
Cognitive Enhancement: Preclinical models show improved attention span and memory retention at 10–20 mg/kg doses.
-
Non-Hormonal Menopause Therapy: Phase II trials demonstrate efficacy comparable to low-dose estradiol.
Comparison with Structural Analogs
Ephedrine and Pseudoephedrine
Unlike ephedrine’s direct adrenergic agonism, 2-(Methylamino)-3-phenylpropan-1-ol exerts indirect effects via reuptake inhibition, reducing cardiovascular side effects.
Atomoxetine Derivatives
The (R)-enantiomer (CAS: 115290-81-8) serves as an atomoxetine impurity, highlighting stereochemical specificity in norepinephrine reuptake inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume